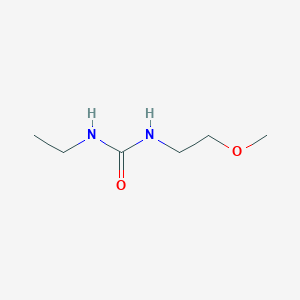
(4-methylsulfanylphenyl) N-propylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylsulfanylphenyl) N-propylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propylcarbamate group
准备方法
The synthesis of (4-methylsulfanylphenyl) N-propylcarbamate typically involves the reaction of 4-methylsulfanylphenol with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
(4-methylsulfanylphenyl) N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring. Reagents like nitric acid or halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbamate group results in the formation of an amine .
科学研究应用
(4-methylsulfanylphenyl) N-propylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to explore its potential as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-methylsulfanylphenyl) N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
相似化合物的比较
(4-methylsulfanylphenyl) N-propylcarbamate can be compared with other similar compounds, such as:
(4-methylsulfanylphenyl) N-butylcarbamate: This compound has a similar structure but with a butyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
(4-methylsulfanylphenyl) N-ethylcarbamate: This compound has an ethyl group instead of a propyl group. The shorter alkyl chain may affect its reactivity and interactions with biological targets.
(4-methylsulfanylphenyl) N-methylcarbamate: This compound has a methyl group instead of a propyl group. The presence of a smaller alkyl group may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the propyl group and the methylsulfanyl group on the phenyl ring allows for unique interactions and reactivity compared to other similar compounds .
属性
CAS 编号 |
60309-66-2 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC 名称 |
(4-methylsulfanylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-12-11(13)14-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI 键 |
BQURLPAGYVPTNG-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)OC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
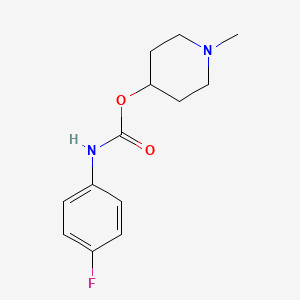
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
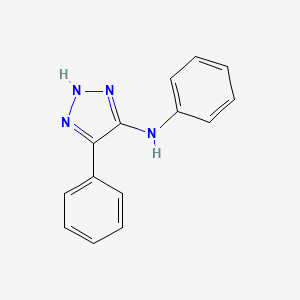
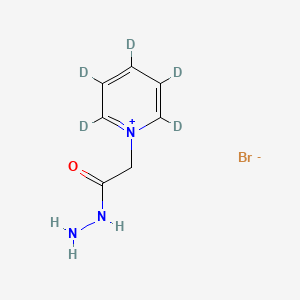


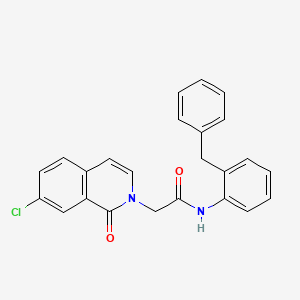
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)



